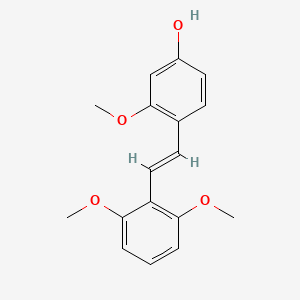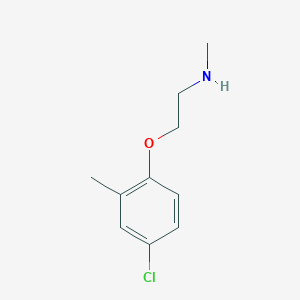
2-(4-氯-2-甲基苯氧基)-N-甲基乙胺
描述
2-(4-Chloro-2-methylphenoxy)-N-methylethanamine is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
除草剂离子液体
该化合物用于合成除草剂离子液体。 这些离子液体包含 (4-氯-2-甲基苯氧基)乙酸 (MCPA) 阴离子和多米芬衍生的苯氧乙基铵阳离子 。 这些化合物的除草活性已在温室条件下使用矢车菊 (Centaurea cyanus L.) 作为测试植物进行测试 。
合成生长素
该化合物属于合成生长素类,也称为生长调节剂,这是由于其作用机制 。 这组物质还包括除草剂,如二氯苯氧乙酸、灭草灵和 2, 4-D 。
抗肿瘤活性
克里辛的氯取代类似物,三(2-羟乙基)铵 (4-氯-2-甲基苯氧基)乙酸 (氯克里辛) 被证明是一种更有效的生理活性物质,它表现出明显的抗肿瘤活性 。
化学合成
生物聚合物溶剂
该化合物用作生物聚合物的溶剂,例如,在纤维素溶解或从生物质中提取木质素的过程中,以及将其转化为芳香族化合物 。
制药应用
该化合物用于制药行业。 将药物、植物保护产品和抗生素转化为离子液体,可以提高它们的生物利用度 。
生化分析
Biochemical Properties
2-(4-Chloro-2-methylphenoxy)-N-methylethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the degradation of phenoxyacetic acids, such as phenol hydroxylases
Cellular Effects
The effects of 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific mRNA and proteins . This highlights the potential therapeutic applications of 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine in cancer treatment.
Molecular Mechanism
At the molecular level, 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to interact with enzymes involved in the degradation of chlorophenoxyacetic acids, leading to the formation of metabolites that can further participate in biochemical reactions .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have indicated that the compound’s degradation can be influenced by environmental factors such as soil moisture . This information is vital for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. For instance, similar compounds have shown herbicidal activity at specific concentrations, which can be extrapolated to understand the dosage effects of 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine .
Metabolic Pathways
2-(4-Chloro-2-methylphenoxy)-N-methylethanamine is involved in various metabolic pathways. It interacts with enzymes such as phenol hydroxylases, which play a role in the degradation of phenoxyacetic acids
Transport and Distribution
The transport and distribution of 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine within cells and tissues are essential for understanding its localization and accumulation. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular compartments . This information is vital for designing targeted delivery systems in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and designing targeted therapies.
属性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXWPYDUPVEBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651104 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-50-5 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


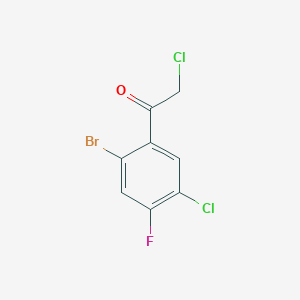


![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1450063.png)
![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)


![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)
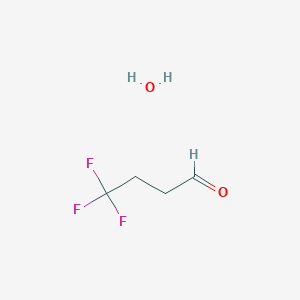
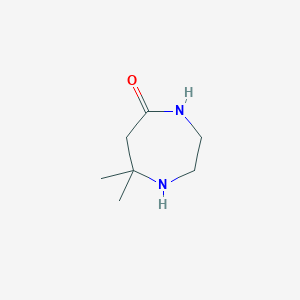
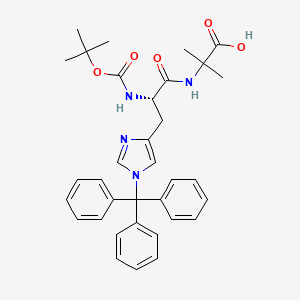
![Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1450077.png)
